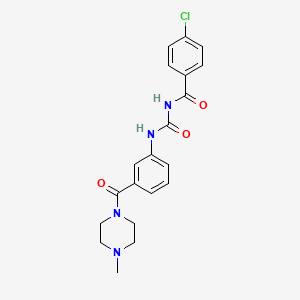
KPT-6604
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KPT-6604 is a selective, orally bioavailable, PAK4 allosteric modulator against triple negative breast cancer.
Scientific Research Applications
Knowledge Proficiency Tracking
KPT-6604 may relate to educational technologies and online learning methods. Huang et al. (2020) developed a Knowledge Proficiency Tracing (KPT) model to track and explain the evolution of students' knowledge proficiency in online learning environments. This model uses educational theories to capture changes in students' proficiency over time, demonstrating effectiveness in diagnosing and tracking knowledge proficiency (Huang et al., 2020).
Cancer Research
In cancer research, KPT-6566, a covalent inhibitor of PIN1, shows promise. Though not this compound, KPT-6566 is a novel compound selectively inhibiting PIN1 and targeting it for degradation. Campaner et al. (2017) found that KPT-6566 binds to the catalytic site of PIN1, releasing a quinone-mimicking drug that induces cell death specifically in cancer cells, thus demonstrating its potential as an anti-cancer drug (Campaner et al., 2017).
Human Resource Practices
The term 'KPT' is also associated with organizational studies. A case study by Syed et al. (2014) on Karachi Port Trust (KPT) analyzed the impact of HR policies on employee performance. Their findings indicate a strong relationship between compensation, employee promotion, and performance, suggesting the importance of strategic HR practices in organizational performance (Syed et al., 2014).
Cooking Efficiency Studies
Granderson et al. (2009) explored the fuel use and design of improved woodburning cookstoves (KPT) in the Guatemalan Highlands. This research did not show significant differences in fuel use between traditional and improved methods, indicating that while these cookstoves reduce indoor air pollution, they might not offer significant benefits in fuel use efficiency (Granderson et al., 2009).
Acute Myeloid Leukemia Treatment
KPT-SINE (KPT-185 and KPT-276) were studied by Ranganathan et al. (2012) for their effectiveness in treating acute myeloid leukemia (AML). They found that KPT-SINE displayed potent antiproliferative properties and induced apoptosis in AML cell lines and patient blasts, supporting clinical trials of KPT-SINE in AML treatment (Ranganathan et al., 2012).
properties
Molecular Formula |
C23H19ClN2O3S |
|---|---|
Molecular Weight |
438.93 |
IUPAC Name |
N-{7-Chloro-5-[5-(1-hydroxy-ethyl)-thiophen-2-yl]-benzofuran-2-ylmethyl}-3-pyridin-3-yl-acrylamide |
InChI |
InChI=1S/C23H19ClN2O3S/c1-14(27)20-5-6-21(30-20)16-9-17-10-18(29-23(17)19(24)11-16)13-26-22(28)7-4-15-3-2-8-25-12-15/h2-12,14,27H,13H2,1H3,(H,26,28)/b7-4+ |
InChI Key |
UYOKWQPCXKHIJK-QPJJXVBHSA-N |
SMILES |
O=C(NCC1=CC2=CC(C3=CC=C(C(O)C)S3)=CC(Cl)=C2O1)/C=C/C4=CC=CN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KPT6604; KPT 6604; KPT-6604 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate](/img/structure/B1192950.png)
![2-[[[2-[2-(Dimethylamino)ethyl-Ethyl-Amino]-2-Oxidanylidene-Ethyl]amino]methyl]pyridine-4-Carboxamide](/img/structure/B1192959.png)